molecular formula C8H4Cl2N2 B1367037 2,7-Dichloroquinazoline CAS No. 67092-19-7

2,7-Dichloroquinazoline

Cat. No. B1367037
CAS RN: 67092-19-7
M. Wt: 199.03 g/mol
InChI Key: CBPZMPNJBUJQQY-UHFFFAOYSA-N
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Patent
US09303028B2

Procedure details

In a 250 mL three neck round bottom flask, 7-chloroquinazolin-2-ol (19 g, 105.55 mmol) was suspended in freshly distilled POCl3 (190 mL) at rt. The resulting suspension was heated to 110° C. for 4 h. On completion of reaction, the reaction mixture was cooled to rt and concentrated under reduced pressure. The residue obtained was diluted with ethyl acetate (200 mL) and cold water (200 mL). The organic layer was separated and the aqueous phase was re-extracted with ethyl acetate (500 mL×2). The combined EtOAc extract was washed with brine and concentrated under reduced pressure. The residue (pale brown) obtained was purified by silica gel (60-120 mesh) column chromatography and gradient elution with 12-20% ethyl acetate-hexanes gave 2,7-dichloroquinazoline as a pale yellow solid. Yield: 7 g (33.5%). LCMS (ESI, m/z): 199 (M+1)+.
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Name
Quantity
190 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[N:7][C:8](O)=[N:9]2)=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:15]>C(OCC)(=O)C.O>[Cl:15][C:8]1[N:7]=[CH:6][C:5]2[C:10](=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:9]=1

Inputs

Step One
Name
three
Quantity
250 mL
Type
reactant
Smiles
Step Two
Name
Quantity
19 g
Type
reactant
Smiles
ClC1=CC=C2C=NC(=NC2=C1)O
Step Three
Name
Quantity
190 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
On completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was re-extracted with ethyl acetate (500 mL×2)
EXTRACTION
Type
EXTRACTION
Details
The combined EtOAc extract
WASH
Type
WASH
Details
was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue (pale brown) obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel (60-120 mesh) column chromatography and gradient elution with 12-20% ethyl acetate-hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC(=CC=C2C=N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.